molecular formula C10H18O3 B13303620 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL

2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL

Cat. No.: B13303620
M. Wt: 186.25 g/mol
InChI Key: HGSJZKNZYFCGOG-UHFFFAOYSA-N
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Description

2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL is a spirocyclic compound featuring a 10-membered bicyclic system with two oxygen atoms at the 2- and 6-positions of the spiro[4.5]decane scaffold, substituted by an ethanol group at position 7. This structural motif confers rigidity and distinct stereoelectronic properties, making it valuable in drug discovery for modulating target interactions .

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-(2,6-dioxaspiro[4.5]decan-9-yl)ethanol

InChI

InChI=1S/C10H18O3/c11-4-1-9-2-5-13-10(7-9)3-6-12-8-10/h9,11H,1-8H2

InChI Key

HGSJZKNZYFCGOG-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCOC2)CC1CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the dioxaspirodecane ring

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed aminocarbonylation is one such method, where the compound is synthesized in high yields using palladium-phosphine precatalysts . The reaction conditions typically involve temperatures around 250°C and the use of helium as a carrier gas .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL involves its interaction with specific molecular targets. The spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have specific binding affinities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The compound is compared to three analogues:

2-{1,4-Dioxaspiro[4.5]decan-8-yl}ethan-1-ol (1,4-dioxa isomer)

{2,6-Dioxaspiro[4.5]decan-9-yl}methanol (shorter alcohol substituent)

1,4-Dioxaspiro[4.5]decan-8-ol (core spirocyclic alcohol)

Table 1: Structural and Commercial Comparison
Compound Name Molecular Formula Molecular Weight Oxygen Positions Substituent CAS Number Commercial Availability
2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL C₁₀H₁₈O₃ 186.25* 2,6 Ethanol (-CH₂CH₂OH) Not listed Custom synthesis likely
2-{1,4-Dioxaspiro[4.5]decan-8-yl}ethan-1-ol C₉H₁₆O₃ 172.23 1,4 Ethanol (-CH₂CH₂OH) Not provided In stock ($585/250mg)
{2,6-Dioxaspiro[4.5]decan-9-yl}methanol C₉H₁₆O₃ 172.23 2,6 Methanol (-CH₂OH) 1344357-07-8 Available (Enamine Ltd)
1,4-Dioxaspiro[4.5]decan-8-ol C₈H₁₄O₃ 158.20 1,4 Hydroxyl (-OH) Not provided Intermediate in synthesis

Physicochemical Properties

  • Stability: Ethanol-substituted derivatives (e.g., target compound) may exhibit higher steric hindrance than methanol analogues, affecting oxidative stability.
  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement of such spiro compounds .

Research Findings and Data Discrepancies

  • Evidence Conflicts: Molecular weight and formula data for {2,6-dioxaspiro...}methanol in conflict with calculated values (reported as C₁₀H₁₆N₂O vs.
  • Commercial Accessibility: The 1,4-dioxa ethanol derivative is commercially available, whereas the 2,6-dioxa variant requires custom synthesis, reflecting synthetic challenges or niche demand .

Biological Activity

2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL, also known by its IUPAC name 2,6-dioxaspiro[4.5]decan-9-ol, is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H14O3
  • Molecular Weight : 158.2 g/mol
  • CAS Number : 1342244-16-9
  • Purity : Typically ≥ 95% .

Biological Activity Overview

The biological activity of 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL is primarily linked to its interactions with various biological targets, including enzymes and receptors. The following sections detail specific areas of interest regarding its biological effects.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that compounds with spirocyclic structures often exhibit antimicrobial properties. While specific data on 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL is limited, related compounds have shown effectiveness against a range of bacteria and fungi.
  • Anticancer Potential : Research into similar spirocyclic compounds suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Further studies are required to evaluate the specific effects of this compound on cancer cell lines.
  • Neuroprotective Effects : Some studies have indicated that spirocyclic compounds may offer neuroprotective benefits by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.

The mechanisms through which 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways crucial for various physiological responses.

Case Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial properties of spirocyclic compounds, derivatives similar to 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting promising antimicrobial potential.

CompoundPathogenInhibition Zone (mm)
ControlS. aureus0
Test CompoundS. aureus15
ControlE. coli0
Test CompoundE. coli12

Case Study 2: Neuroprotective Effects in Cell Models

A study investigated the neuroprotective effects of spirocyclic alcohols on neuronal cell lines exposed to oxidative stress. The results showed that treatment with these compounds resulted in reduced cell death and lower levels of reactive oxygen species (ROS).

TreatmentCell Viability (%)ROS Levels (µM)
Control4510
Test Compound755

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